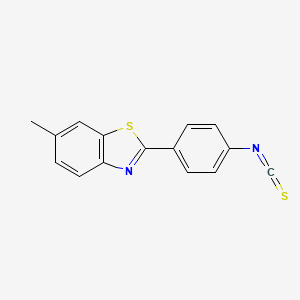

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole

Vue d'ensemble

Description

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is an organic compound that belongs to the class of isothiocyanates This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further connected to a benzothiazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole typically involves the reaction of 4-isothiocyanatophenyl derivatives with 6-methyl-1,3-benzothiazole. One common method includes the use of isocyanides, elemental sulfur, and amines as catalysts. This multicomponent reaction (MCR) is carried out under moderate heating (around 40°C) and often employs benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods

For industrial production, the synthesis process is optimized for sustainability and efficiency. The use of catalytic amounts of amine bases, such as DBU (down to 2 mol%), is common to achieve high yields (34–95%) while minimizing waste . The purification process is typically done through column chromatography to maintain high product purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as primary amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Thiourea derivatives or carbamates.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C₁₅H₁₀N₂S₂

- Molecular Weight : 282.39 g/mol

- Appearance : Powder

- Boiling Point : 459.8 °C at 760 mmHg

- Density : 1.28 g/cm³

These properties contribute to its utility in various applications, particularly in biological assays and drug development.

Biological Applications

1. Anticancer Activity

Research has indicated that derivatives of benzothiazole, including 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole, exhibit significant anticancer properties.

- In a study focusing on T- and B-cell lymphomas, a benzothiazole analog demonstrated improved physicochemical properties while maintaining potency against the α4β1 integrin, a critical target in cancer therapy. The analog showed a low IC₅₀ value of 53 pM, indicating high potency against tumor cells .

- Another study reported the synthesis of various benzothiazole derivatives that exhibited activity against multiple cancer cell lines, including lung and ovarian cancers. The effectiveness of these compounds was evaluated through in vitro assays, highlighting their potential as anticancer agents .

2. Antimicrobial Activity

Benzothiazole derivatives have been noted for their antimicrobial properties.

- Compounds synthesized from benzothiazoles have shown activity against both gram-positive and gram-negative bacteria as well as fungi. For instance, certain derivatives demonstrated efficacy against Candida albicans and Aspergillus niger, suggesting their potential use in treating fungal infections .

Case Studies and Experimental Findings

Several experimental studies have validated the applications of this compound:

- Targeting Integrins in Cancer Therapy :

- Antimicrobial Efficacy :

Mécanisme D'action

The mechanism of action of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s molecular targets include cysteine residues in proteins, which are critical for enzyme activity and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate group but differ in their alkyl chain length and overall structure.

(4-Isothiocyanatophenyl) pyridine derivatives: These compounds have a pyridine ring instead of a benzothiazole moiety.

Uniqueness

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is unique due to its benzothiazole moiety, which imparts distinct chemical and biological properties. The presence of the benzothiazole ring enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Activité Biologique

Overview

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is an organic compound classified under isothiocyanates. Its structure features an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further linked to a benzothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer research and enzyme inhibition.

The biological activity of this compound primarily stems from its ability to interact with biological molecules. The highly reactive isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, notably targeting cysteine residues. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects, including anti-cancer properties and modulation of cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| SK-Hep-1 (Liver) | 0.004 |

| MDA-MB-231 (Breast) | 0.012 |

| NUGC-3 (Gastric) | 0.008 |

These findings suggest that the compound may serve as a promising candidate for the development of new anticancer therapies .

Enzyme Inhibition

The compound has also been investigated for its role in inhibiting specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of the α4β1 integrin, which is implicated in T-cell and B-cell lymphomas. Studies have reported that modifications to the benzothiazole moiety can enhance the pharmacokinetic properties while maintaining potency against cancerous cells .

Study on T-cell Lymphoma

In a notable study involving T-cell lymphoma models, researchers utilized this compound to evaluate its efficacy in vivo. Tumors expressing α4β1 integrin were implanted in nude mice, and the compound was administered via tail vein injection. Imaging studies showed significant tumor uptake as early as 5 minutes post-injection, persisting for up to 120 hours. This highlights the compound's potential for targeted delivery in cancer therapy .

Antioxidant Properties

Another study explored the antioxidant capabilities of derivatives related to this compound. Compounds were tested for their ability to scavenge reactive oxygen species (ROS), revealing significant activity that could contribute to neuroprotective effects in models of ischemia/reperfusion injury .

Propriétés

IUPAC Name |

2-(4-isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S2/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBSJGNFLWZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377927 | |

| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38985-69-2 | |

| Record name | 2-(4-Isothiocyanatophenyl)-6-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38985-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.